Scientific Field: Organic & Biomolecular Chemistry
Application Summary: This compound is used in the catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates. The synthesis utilizes easily accessible N-hetaryl ureas and alcohols .
Experimental Procedures: The synthesis involves the intermediate formation of hetaryl isocyanates. The technique is environmentally friendly and suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
Results: The method resulted in the synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings and containing various primary, secondary, and even tertiary alkyl substituents at the oxygen atom (48–94%; 31 examples) .
Scientific Field: Medicinal Chemistry
Application Summary: Ethyl 2-(pyridin-2-ylthio)acetate is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives. These derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Experimental Procedures: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Scientific Field: Green Chemistry
Application Summary: This compound is used in an environmentally benign cascade reaction of chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives for highly site-selective synthesis of quinolizines and quinolizinium salts in water .
Experimental Procedures: The reaction involves the formation of functionalized quinolizines bearing a chromone skeleton by simply refluxing the mixture of chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives in water . Quinolizinium salts were also prepared in water under acidic conditions .
Results: This protocol can be used in the synthesis of a wide variety of quinolizines and quinolizinium salts, and is suitable for combinatorial and parallel syntheses of quinolizine derivatives natural-like products . The approach has several advantages such as the use of an environmentally friendly solvent, simple and practical operation (with filtration and washing without column chromatography separation), excellent yields (83–96%), and formation of a product with potential biological activity .
Ethyl 2-(pyridin-2-ylthio)acetate is an organic compound characterized by its molecular formula . It features a pyridine ring attached to a thioether group, making it a derivative of both pyridine and thioacetic acid. The compound is recognized for its unique structural properties, which facilitate various
The reactions can yield several products:
Ethyl 2-(pyridin-2-ylthio)acetate exhibits notable biological activities. It has been studied for its potential anticancer properties, particularly its ability to induce apoptosis in breast cancer cells. Additionally, the compound shows promise in enzyme inhibition studies, where it interacts with specific biological targets due to its structural similarity to other biologically active molecules .
Several synthetic routes have been developed for producing ethyl 2-(pyridin-2-ylthio)acetate:
textEthyl bromoacetate + 2-(pyridin-2-yl)thiol → Ethyl 2-(pyridin-2-ylthio)acetate
Ethyl 2-(pyridin-2-ylthio)acetate finds applications across various fields:
Studies have shown that ethyl 2-(pyridin-2-ylthio)acetate can interact with various biological targets. Its mechanism of action often involves non-covalent interactions such as hydrogen bonding and π–π stacking with enzymes and receptors. These interactions are critical for its potential applications in drug development and enzyme inhibition .
Several compounds share structural similarities with ethyl 2-(pyridin-2-ylthio)acetate. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 2-(pyridin-2-yloxy)acetate | Contains an ether instead of thioether | Exhibits different reactivity patterns |
Ethyl 2-(5-bromopyridin-2-yl)acetate | Halogenated pyridine | Enhanced biological activity due to halogen effects |
Ethyl 2-(4-trifluoromethylpyridin-2-yl)acetate | Contains trifluoromethyl group | Increased lipophilicity and potential bioactivity |
Ethyl 3-pyridylacetate | Pyridine at position three | Different pharmacological profile |
These compounds highlight the uniqueness of ethyl 2-(pyridin-2-ylthio)acetate, particularly its thioether functionality, which influences its chemical behavior and biological activity.